1-Acetyl-2-chloroindole-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7ClN2O |
|---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
1-acetyl-2-chloroindole-3-carbonitrile |
InChI |
InChI=1S/C11H7ClN2O/c1-7(15)14-10-5-3-2-4-8(10)9(6-13)11(14)12/h2-5H,1H3 |
InChI Key |
FSJZOJIUQSBDQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1Cl)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Acetyl 2 Chloroindole 3 Carbonitrile and Its Precursors
Strategies for Indole (B1671886) Ring Construction Relevant to Chlorinated and Nitrile-Substituted Indoles
The formation of the indole nucleus is the foundational step. For a molecule with substitutions like chloro and nitrile groups, synthetic strategies often begin with the construction of a simpler indole precursor, which is then elaborated.
Vilsmeier-Haack Formylation in Indole Synthesis
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. ekb.egsid.ir This reaction is particularly crucial for the synthesis of precursors to 1-Acetyl-2-chloroindole-3-carbonitrile, as it efficiently introduces a carbonyl group at the C-3 position, which can then be converted to the required nitrile group.
The reaction involves treating the indole with a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.com The electrophilic chloroiminium ion, also known as the Vilsmeier reagent, attacks the electron-rich C-3 position of the indole ring. youtube.com Subsequent hydrolysis of the resulting iminium ion intermediate yields the corresponding indole-3-carbaldehyde. wikipedia.org This method is highly efficient, often providing the aldehyde product in high purity and near-quantitative yields. ekb.eg The reaction conditions are generally mild, making it compatible with various functional groups that might be present on the indole ring. orgsyn.orgacs.org
Oxidative Cyclization Approaches
Oxidative cyclization represents another important strategy for constructing the indole ring system. These methods typically involve the formation of a key C-N or C-C bond through an oxidation process, leading to the bicyclic indole structure. For instance, the palladium-catalyzed cyclization of N-aryl imines can afford indoles through the oxidative linkage of two C-H bonds. organic-chemistry.org
Another approach involves the intramolecular oxidative cyclization of substituted anilines. For example, 2-alkenyl anilines can undergo oxidative cyclization mediated by reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) to form the indole ring. organic-chemistry.org A newer method reports the intramolecular oxidative amino-hydroxylation of o-allenyl anilines using lead(IV) carboxylates, which results in a tandem cyclization and trapping to form functionalized indole products. nsf.gov The regioselectivity of these cyclizations can be influenced by substituents on the starting materials. For example, installing a chloro group at the C-2 position of a 3-substituted indole has been shown to alter the inherent tendency for cyclization at the 2-position, favoring cyclization at the 4-position instead. nih.gov Such strategies provide access to a diverse range of substituted indoles that can serve as precursors for more complex targets.
Transformation of Indole Carbaldehyde Precursors
Once indole-3-carbaldehyde is synthesized, typically via the Vilsmeier-Haack reaction, the next key step is the conversion of the C-3 aldehyde group into a carbonitrile (cyanide) group. A common and straightforward method for this transformation is through the formation and subsequent dehydration of an aldoxime. orgchemres.orgasianpubs.org
The process begins with the condensation of the aldehyde with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) to form indole-3-aldoxime. orgchemres.orggoogle.com This intermediate is then dehydrated to yield the desired indole-3-carbonitrile. tandfonline.com A variety of dehydrating agents and conditions can be employed for this step, including heating in formic acid or using reagents like thionyl chloride or selenium dioxide. google.com One-pot procedures have been developed where the aldehyde is heated with hydroxylamine hydrochloride in a suitable solvent, such as dimethylformamide (DMF) or even under solvent-free conditions, to directly afford the nitrile in good yields. asianpubs.orgtandfonline.com This conversion is a crucial step in accessing the 3-carbonitrile moiety of the target compound. orgchemres.orgnih.govacs.org
Targeted Synthesis of this compound
With the indole-3-carbonitrile core established, the final steps involve the sequential functionalization of the nitrogen at the N-1 position and the carbon at the C-2 position.
Acylation Strategies on Indole Nitrogen (N-1)
The introduction of an acetyl group onto the indole nitrogen (N-1 acylation) is a critical modification. While indoles can undergo acylation at the C-3 position due to its higher electron density, selective N-acylation is achievable under specific conditions. beilstein-journals.orgnih.gov The N-acylindole motif is prevalent in many biologically active molecules. nih.govnih.gov
Direct N-acylation can be challenging due to the low nucleophilicity of the indole nitrogen. researchgate.net Traditional methods often involve the use of highly reactive acylating agents like acyl chlorides or anhydrides in the presence of a base. nih.gov For instance, treating the indole with an acyl chloride and sodium hydroxide (B78521) using a phase-transfer catalyst can lead to efficient N-acylation. clockss.org Alternative methods have been developed to improve chemoselectivity and functional group tolerance. One such method employs thioesters as a stable acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) at elevated temperatures. beilstein-journals.orgnih.gov Another approach involves the dehydrogenative coupling of indoles with primary alcohols, catalyzed by reagents like tetrapropylammonium (B79313) perruthenate (TPAP), to form the N-acylated product. nih.gov
The following table summarizes various conditions for the N-acylation of indole derivatives found in the literature.
| Acylating Agent | Catalyst/Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Thioesters | Cs₂CO₃ | Xylene | 140 °C | Moderate to Excellent | beilstein-journals.orgnih.gov |
| Primary Alcohols | TPAP / NMO | Acetonitrile | Room Temp | Good | nih.gov |
| Carboxylic Acids | Boric Acid | Mesitylene | Reflux | Moderate | clockss.org |
| Acyl Chlorides | NaOH / Phase-Transfer Catalyst | Dichloromethane | - | Efficient | clockss.org |
Introduction of the Chloro Group at C-2 Position
The final step in the synthesis is the regioselective introduction of a chlorine atom at the C-2 position of the N-acetylindole-3-carbonitrile intermediate. The presence of the N-acetyl group is crucial for this step, as it alters the electronic properties of the indole ring, facilitating electrophilic substitution at the C-2 position.
N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of electron-rich aromatic compounds, including N-protected indoles. wikipedia.orgcommonorganicchemistry.com The reaction typically proceeds via an electrophilic aromatic substitution mechanism where NCS acts as a source of "Cl⁺". wikipedia.org The reaction is often carried out in an appropriate solvent, and for less reactive systems, an acid catalyst may be employed to enhance the electrophilicity of the chlorinating agent. commonorganicchemistry.comorganic-chemistry.org Copper-mediated methods have also been developed, using directing groups on the indole nitrogen to achieve high regioselectivity for C-2 chlorination with reagents like copper(II) chloride or para-toluenesulfonyl chloride (TsCl). rsc.orgrsc.org
The table below outlines representative conditions for the C-2 chlorination of indole derivatives.
| Chlorinating Agent | Catalyst/Mediator | Solvent | Key Features | Reference |
|---|---|---|---|---|
| N-Chlorosuccinimide (NCS) | None or Acid Catalyst | Various Organic Solvents | Effective for activated rings like N-acetylindoles. | commonorganicchemistry.com |
| Copper(II) chloride | Cu(II) | - | Requires a directing pyrimidyl group on N-1 for high C-2 selectivity. | rsc.org |
| para-Toluenesulfonyl chloride (TsCl) | Cu(OAc)₂ | - | Copper-catalyzed, uses a pyrimidine (B1678525) directing group. | rsc.org |
| N-Chlorosuccinimide (NCS) | Pd(OAc)₂ | Acetic Acid or DCE | Palladium-catalyzed C-H chlorination. | researchgate.net |
Formation of the Nitrile Group at C-3 Position via Dehydration of Oximes or Related Reactions
A primary and effective method for introducing a nitrile group at the C-3 position of the indole ring involves the dehydration of an indole-3-carbaldehyde oxime. This process typically begins with the synthesis of the oxime itself, followed by a dehydration step to yield the carbonitrile.
The initial step is the conversion of an indole-3-carbaldehyde derivative to its corresponding oxime. This is generally achieved through a condensation reaction with hydroxylamine hydrochloride (NH₂OH·HCl). mdpi.com The reaction conditions can be adjusted, for instance, by using different solvents like ethanol (B145695) or tetrahydrofuran (B95107) and a base such as sodium hydroxide to facilitate the reaction. mdpi.comresearchgate.net
Once the indole-3-carbaldehyde oxime is formed, it undergoes dehydration to produce the indole-3-carbonitrile. Several reagents are known to effect this transformation. A notable industrial method involves a one-step reaction where the indole-3-carbaldehyde is heated with hydroxylamine hydrochloride in formic acid. google.com In this process, the oxime is formed in situ and is subsequently dehydrated by the formic acid to yield the nitrile in a short time and with high yield. google.com
Other classical dehydrating agents have also been employed for this conversion, including:
Thionyl chloride (SOCl₂) youtube.com
Phosphorus pentoxide (P₂O₅) masterorganicchemistry.com
Dicyclohexylcarbodiimide (DCC) google.com
Selenium dioxide (SeO₂) google.com
The choice of reagent can depend on the specific substrate and desired reaction conditions.
| Dehydrating Agent | Precursor | Typical Conditions | Reference |
|---|---|---|---|
| Formic Acid (Solvent and Reagent) | Indole-3-carbaldehyde (+ NH₂OH·HCl) | Heating under reflux; one-pot reaction | google.com |
| Thionyl Chloride (SOCl₂) | Indole-3-carbaldehyde Oxime | Standard conditions for amide/oxime dehydration | google.comyoutube.com |
| Dicyclohexylcarbodiimide (DCC) | Indole-3-carbaldehyde Oxime | Used in specific synthetic contexts | google.com |
Sequential and Cascade Reaction Approaches
The synthesis of a multifunctional molecule like this compound is well-suited to sequential or cascade reaction strategies, which aim to build molecular complexity in a minimal number of steps. nih.gov Cascade reactions, also known as domino or tandem reactions, involve two or more consecutive transformations where the subsequent reaction is triggered by the functionality formed in the previous step, all within a single pot. nih.gov
While a specific one-pot cascade synthesis for this compound is not prominently documented, the assembly of its core structure can be achieved through a highly streamlined sequential process. Modern synthetic chemistry offers various cascade methodologies for creating substituted indoles that could be adapted for this purpose. acs.org For example, cascade reactions involving nitrones and allenes have been developed to rapidly synthesize diverse indole derivatives. acs.org These advanced strategies demonstrate the potential to construct the functionalized indole skeleton efficiently, even though they may require careful tuning of substrates and reaction conditions to achieve the desired chemoselectivity. acs.org
A more conventional, yet effective, approach is a sequential one-pot synthesis. For instance, an N-acetylindole could first undergo a regioselective C-H chlorination at the C-2 position, followed by formylation at C-3, conversion to the oxime, and subsequent dehydration to the nitrile, with intermediates potentially not being isolated to improve efficiency.
Green Chemistry and Sustainable Synthetic Routes
Modern synthetic efforts increasingly focus on green chemistry principles, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net The synthesis of indole derivatives, including this compound, has benefited from these approaches through the development of solvent-free reactions and the use of efficient catalytic systems. researchgate.net
Solvent-Free and Aqueous Reaction Conditions
Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) offers significant environmental benefits by eliminating solvent waste and simplifying product purification. Several synthetic steps relevant to the target molecule can be adapted to solvent-free conditions. For instance, the synthesis of bis(indolyl)methanes, a related class of indole derivatives, has been achieved efficiently at room temperature under solvent-free conditions using a sulfonic-acid-functionalized ionic liquid as a recyclable catalyst. cdnsciencepub.comcdnsciencepub.com Other solvent-free methods for indole synthesis involve simply blending the reactants, sometimes with a solid catalyst like CaO, and applying heat. nih.gov These methodologies reduce the environmental impact and can lead to higher reaction efficiency. cdnsciencepub.comcdnsciencepub.com
| Reaction Type | Catalyst/Conditions | Key Advantage | Reference |
|---|---|---|---|
| Michael addition of indoles | Acidic ionic liquid, room temperature, neat | High yield, catalyst reusability | cdnsciencepub.comcdnsciencepub.com |
| Addition of indole to aldehydes | CaO, 100 °C, neat | Avoids organic solvents | nih.gov |
| Fischer Indolisation | Mechanochemical (grinding) with oxalic acid | Environmentally friendly, versatile | researchgate.net |
Aqueous Reaction Conditions: Water is considered the ultimate green solvent due to its non-toxic, non-flammable, and abundant nature. While many organic reactions are challenging in water, specific methodologies have been developed for synthesizing indole derivatives in aqueous media. For example, the catalyst-free Knoevenagel condensation of 3-(cyanoacetyl)indole with various aldehydes has been successfully carried out in an ethanol/water mixture to produce indole-acrylonitrile hybrids in excellent yields. researchgate.net Such protocols highlight the feasibility of using water as a reaction medium, which simplifies the procedure and aligns with green chemistry principles. researchgate.net
Catalytic Methodologies in Synthesis
Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with high efficiency and selectivity under milder conditions, using only a small amount of the catalyst.
Catalytic N-Acetylation: The introduction of the acetyl group onto the indole nitrogen can be achieved through Friedel-Crafts acylation. While classically performed with stoichiometric amounts of Lewis acids, catalytic versions offer a greener alternative. For example, systems like NbCl₅ and AgClO₄ have been reported for the efficient and regioselective acylation of unprotected indoles. researchgate.net
Catalytic C-2 Chlorination: Regioselective chlorination of the indole C-2 position is a critical step. Traditional chlorinating agents like sulfuryl chloride can be harsh and unselective. clockss.org A significant advancement is the development of copper-catalyzed C-H chlorination. One reported method uses copper(II) acetate (B1210297) (Cu(OAc)₂) as a catalyst with para-toluenesulfonyl chloride (TsCl) as the chlorine source, delivering C-2 chlorinated indoles with high regioselectivity and in good to excellent yields. rsc.org This approach avoids strong acids and harsh conditions, representing a more sustainable route. Another catalytic system involves ceric ammonium (B1175870) nitrate (B79036) (CAN) with acetyl chloride for the α-chlorination of ketones, a methodology that could potentially be adapted for indoles. arkat-usa.org
| Transformation Step | Catalyst | Reagents | Significance | Reference |
|---|---|---|---|---|
| N-Acetylation | NbCl₅ / AgClO₄ | Acyl chloride | Catalytic alternative to stoichiometric Lewis acids | researchgate.net |
| C-2 Chlorination | Cu(OAc)₂ | TsCl | Regioselective C-H activation, avoids harsh reagents | rsc.org |
| C-3 Nitrile Formation | Formic Acid | NH₂OH·HCl | Acts as a catalyst and dehydrating agent in a one-pot synthesis | google.com |
Reactivity and Mechanistic Investigations of 1 Acetyl 2 Chloroindole 3 Carbonitrile
Reactivity at the Indole (B1671886) Nitrogen (N-1) Position
The acetyl group at the N-1 position significantly influences the nucleophilicity of the indole nitrogen. As an electron-withdrawing group, it reduces the electron density on the nitrogen atom, thereby decreasing its propensity to participate in further electrophilic substitution reactions.
Due to the presence of the N-acetyl group, 1-acetyl-2-chloroindole-3-carbonitrile is generally unreactive towards further N-acylation under standard conditions. The acetyl group effectively protects the indole nitrogen, preventing subsequent acylation.
Similarly, N-alkylation of this compound is not a typical reaction pathway. The synthesis of N-alkylated indoles often involves the deprotonation of the N-H bond to form a more nucleophilic indolide anion, followed by reaction with an alkyl halide. youtube.com In the case of this compound, the N-1 position is already substituted with an acetyl group, precluding this direct alkylation strategy. The introduction of an alkyl group at the N-1 position would necessitate a synthetic route starting from a 2-chloroindole-3-carbonitrile that is not N-acetylated, followed by N-alkylation and subsequent N-acetylation if desired.
The reactivity of the indole nitrogen is further modulated by the substituents on the indole ring. The presence of electron-withdrawing groups, such as the chloro group at C-2 and the carbonitrile group at C-3, further deactivates the indole ring towards electrophilic attack. These groups pull electron density away from the pyrrole ring, including the nitrogen atom, reinforcing the deactivating effect of the N-acetyl group. Consequently, electrophilic substitution at the nitrogen of this compound is highly unfavorable.
Conversely, the presence of electron-donating groups on the indole ring would be expected to increase the nucleophilicity of the nitrogen and facilitate N-alkylation or N-acylation, although this is not the case for the title compound. mdpi.com
Reactivity at the C-2 Chloro Position
The chlorine atom at the C-2 position of the indole ring is a key site for synthetic transformations, primarily through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.
The C-2 position of the indole ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the N-acetyl and C-3 carbonitrile groups facilitates this type of reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. libretexts.orgyoutube.com
A study on the synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles provides insight into this reactivity. In this work, the 2-chloro substituent acts as a leaving group in a nucleophilic substitution reaction with the amino group of 2-aminobenzophenone. nih.gov This reaction proceeds through a cascade sequence involving nucleophilic substitution followed by an in situ intramolecular aldol condensation. nih.gov Although the substrate is N-alkylated rather than N-acetylated, the principle of nucleophilic displacement of the C-2 chloro group is analogous.
| Nucleophile | Product | Yield (%) | Reference |
| (2-aminophenyl)(phenyl)methanone | Indolo[2,3-b]quinoline derivative | 48–71 | nih.gov |
This table is based on data for structurally similar N-alkyl-3-acetyl-2-chloroindoles as a proxy for the reactivity of this compound.
The C-2 chloro position also serves as a handle for the formation of new carbon-carbon bonds via transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. youtube.com This reaction is widely used for the arylation of heterocyclic compounds. While specific examples of Suzuki-Miyaura coupling involving this compound were not found in the provided search results, the general principles can be applied.
The reaction of a 2-chloroindole derivative with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield the corresponding 2-arylindole. The catalytic cycle typically involves the oxidative addition of the chloroindole to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. youtube.com
For nitrogen-rich heterocycles, the choice of catalyst and reaction conditions is crucial to avoid catalyst inhibition. nih.gov Precatalysts such as those employing SPhos and XPhos ligands have been shown to be effective for the Suzuki-Miyaura coupling of unprotected azole halides under mild conditions. nih.gov
| Arylboronic Acid | Catalyst System | Product | Yield (%) | Reference (General Methodology) |
| Phenylboronic acid | Pd2(dba)3 / SPhos | 2-Phenyl derivative (hypothetical) | N/A | nih.gov |
| 4-Methoxyphenylboronic acid | P1 (precatalyst) / K3PO4 | 2-(4-Methoxyphenyl) derivative (hypothetical) | N/A | nih.gov |
This table presents hypothetical reactions based on general methodologies for Suzuki-Miyaura coupling of chloro-heterocycles, as specific data for this compound was not available in the search results.
The success of the Suzuki-Miyaura coupling on this compound would depend on factors such as the choice of palladium catalyst, ligand, base, and solvent system to achieve optimal yields and minimize side reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions
Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reactivity of the halide in this reaction generally follows the trend I > Br > Cl > F. While aryl chlorides are the least reactive of the common halides, their coupling is achievable, often requiring more forcing conditions or the use of specialized, highly active catalyst systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
For this compound, the C-2 chloro atom can participate in Sonogashira coupling to introduce various alkynyl substituents at this position, leading to the formation of 2-alkynylindole derivatives. These products are valuable precursors for more complex heterocyclic systems. The reaction proceeds through a catalytic cycle involving the oxidative addition of the chloroindole to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org Copper-free Sonogashira protocols have also been developed to mitigate issues associated with copper, such as alkyne homocoupling (Glaser coupling). wikipedia.orgnih.gov
A typical reaction setup would involve heating the this compound with a terminal alkyne in the presence of a palladium catalyst, a copper salt, and a suitable base in an inert solvent.
Table 1: Representative Conditions for Sonogashira Coupling of Aryl Chlorides
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (TEA) | THF or DMF | 60-100 |
| Pd(OAc)₂ / SPhos | CuI | K₂CO₃ | Dioxane | 80-120 |
| [DTBNpP]Pd(crotyl)Cl | None (Copper-free) | TMP | DMSO | Room Temp. - 60 |
Note: The conditions in this table are illustrative for aryl chlorides and specific optimization would be required for this compound.
C-N Cross-Coupling Reactions
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental methods for the synthesis of arylamines. These reactions enable the formation of a carbon-nitrogen bond between an aryl halide and an amine. The chloro group at the C-2 position of this compound is a suitable handle for such transformations, allowing for the introduction of a wide variety of nitrogen-based nucleophiles, including primary and secondary amines, amides, and other nitrogen heterocycles. acs.org
Similar to other cross-coupling reactions involving aryl chlorides, C-N couplings often necessitate the use of palladium precatalysts paired with sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to facilitate the challenging oxidative addition step. The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) and solvent is also critical for achieving high yields. These reactions provide a direct route to 2-aminoindole derivatives, which are important structural motifs in medicinal chemistry.
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene or Dioxane | 80-110 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 80-110 |
Note: This table presents general conditions; specific substrate-reagent combinations require optimization.
Other Coupling Methodologies
Beyond Sonogashira and C-N coupling, the C-2 chloro position of this compound can be functionalized using other palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling : This reaction couples the chloroindole with an organoboron reagent (e.g., a boronic acid or boronate ester) to form a C-C bond. organic-chemistry.orglibretexts.org It is one of the most versatile methods for constructing biaryl structures or introducing alkyl, alkenyl, or aryl groups. The reaction requires a palladium catalyst and a base to activate the boronic acid for transmetalation. organic-chemistry.org For aryl chlorides, catalyst systems based on ligands like SPhos or XPhos are often effective. nih.gov
Heck Reaction : The Heck reaction forms a C-C bond by coupling the chloroindole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This reaction is particularly useful for synthesizing 2-vinylindoles or related structures. The reaction typically favors the formation of the trans-alkene product due to steric factors in the migratory insertion and β-hydride elimination steps of the mechanism. youtube.com
Table 3: General Conditions for Suzuki and Heck Reactions with Aryl Chlorides
| Reaction | Palladium Source | Ligand | Base | Solvent |
|---|---|---|---|---|
| Suzuki | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O |
| Suzuki | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | Triethylamine (TEA) | DMF or Acetonitrile |
Note: These are representative conditions and must be optimized for the specific substrate.
Reactivity at the C-3 Carbonitrile Group
The carbonitrile (nitrile) group at the C-3 position is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic addition. chemistrysteps.com
Nitrile Hydrolysis and Amidation
The hydrolysis of the nitrile group provides a route to C-3 carboxylic acids or amides. The reaction proceeds through the formation of an amide intermediate, which can sometimes be isolated under controlled conditions. chemistrysteps.com
Hydrolysis to Carboxylic Acid : Complete hydrolysis to the corresponding carboxylic acid (1-acetyl-2-chloroindole-3-carboxylic acid) is typically achieved under harsh conditions, such as heating with strong aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH). stackexchange.com The N-acetyl group may also be susceptible to hydrolysis under these conditions, potentially leading to the corresponding N-H indole.
Partial Hydrolysis to Amide (Amidation) : Stopping the hydrolysis at the amide stage (to form 1-acetyl-2-chloroindole-3-carboxamide) can be challenging as amides are often more readily hydrolyzed than the starting nitrile. However, partial hydrolysis can be achieved under milder conditions. chemistrysteps.com One common method involves the use of hydrogen peroxide in a basic solution (e.g., NaOH in aqueous ethanol). commonorganicchemistry.com Another approach utilizes strong acid in a limited or non-aqueous environment.
Table 4: General Conditions for Nitrile Hydrolysis
| Transformation | Reagents | Solvent | Conditions |
|---|---|---|---|
| To Carboxylic Acid | aq. H₂SO₄ or HCl | Water | Reflux |
| To Carboxylic Acid | aq. NaOH or KOH | Water/Ethanol (B145695) | Reflux |
| To Amide | H₂O₂ / NaOH | Ethanol/Water | Mild heating (e.g., 40-60 °C) |
Note: Reaction conditions must be carefully controlled to achieve the desired product and avoid deacetylation.
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine (aminomethyl group), yielding (1-acetyl-2-chloro-1H-indol-3-yl)methanamine. This transformation provides a valuable synthetic route to indole-3-methanamine derivatives, which are common in biologically active molecules.
The most common reagent for this reduction is lithium aluminum hydride (LiAlH₄), a powerful reducing agent. harvard.edu The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting amine. youtube.com Care must be taken as LiAlH₄ can also reduce the N-acetyl carbonyl group, although amides are generally less reactive than nitriles towards hydride reduction. Alternative reducing agents like borane (BH₃·THF) or catalytic hydrogenation (e.g., H₂ over Raney Nickel) under high pressure can also be employed.
Table 5: Common Reagents for Nitrile Reduction
| Reagent | Solvent | Workup | Potential Side Reactions |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | THF or Diethyl Ether | Aqueous acid or base | Reduction of N-acetyl group |
| Borane (BH₃·THF) | THF | Acidic (e.g., HCl) | Less reactive towards amides |
Mechanistic Studies of Key Transformations
Intermediates in Reactive Pathways
The reactivity of this compound is largely dictated by the electrophilic nature of the C2 carbon, which is influenced by the attached chlorine atom and the electron-withdrawing acetyl and cyano groups. Mechanistic investigations into the reactions of this compound and related haloindoles suggest the formation of specific transient species. The primary reactive pathway involves nucleophilic substitution at the C2 position, which can proceed through different types of intermediates depending on the nucleophile and reaction conditions.
The chlorine atom at the C2 position of the indole ring is susceptible to replacement by various nucleophiles. researchgate.net This reactivity is a hallmark of activated nucleophilic aromatic substitution (SNAr) reactions. In classical SNAr mechanisms, the reaction proceeds in a two-step addition-elimination sequence. libretexts.orglibretexts.org The initial step involves the attack of a nucleophile on the electron-deficient C2 carbon, leading to the formation of a resonance-stabilized tetrahedral intermediate. libretexts.orgnih.gov This type of intermediate is often referred to as a Meisenheimer-like complex.
The stability of this tetrahedral intermediate is crucial for the reaction to proceed. In the case of this compound, the negative charge that develops is delocalized across the indole ring and, more significantly, onto the strongly electron-withdrawing N-acetyl and C3-carbonitrile groups. This delocalization lowers the activation energy for its formation. The subsequent step involves the expulsion of the chloride leaving group, which restores the aromaticity of the indole ring and yields the final substituted product. libretexts.org
While the Meisenheimer-like intermediate is a key feature of the stepwise SNAr pathway, it is also possible for the reaction to occur via a concerted mechanism (cSNAr). nih.gov In a concerted pathway, the bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur in a single transition state, without the formation of a distinct intermediate. The preference for a stepwise versus a concerted mechanism can be influenced by the nature of the nucleophile, the solvent, and the specific substituents on the aromatic ring. nih.gov
In some related syntheses of 3-substituted indoles, other intermediates such as 3-indolylalcohol and the highly reactive alkylideneindolenine have been identified. rsc.org These typically form when reactions involve aldehydes and subsequent acid or base catalysis, leading to substitution at the C3 position. rsc.org However, for direct substitution at the C2-chloro position of this compound, the formation of a tetrahedral SNAr intermediate is the more mechanistically probable pathway. The closely related compound, 1-acetyl-2-chloro-3-iminoindoline, readily undergoes nucleophilic substitution at the C2 position, supporting the high reactivity at this site and the likely involvement of such intermediates. researchgate.net
Table 1: Proposed Intermediates in the Reactions of this compound
| Intermediate Type | Description | Governing Reaction Pathway |
| Meisenheimer-like Complex | A tetrahedral, anionic intermediate formed by the addition of a nucleophile to the C2 carbon of the indole ring. The negative charge is resonance-stabilized by the N-acetyl and C3-carbonitrile groups. | Stepwise Nucleophilic Aromatic Substitution (SNAr) nih.gov |
| Concerted Transition State | A single, high-energy state where the nucleophile attacks the C2 carbon simultaneously as the chloride ion departs. No stable intermediate is formed. | Concerted Nucleophilic Aromatic Substitution (cSNAr) nih.gov |
Derivatization Strategies and Synthetic Applications As Building Blocks
Functionalization for Complex Molecule Construction
The strategic functionalization of "1-Acetyl-2-chloroindole-3-carbonitrile" would likely involve leveraging the electron-withdrawing nature of the acetyl and carbonitrile groups to influence the reactivity of the indole (B1671886) core, while the chloro group at the C2 position serves as a potential leaving group for substitution or coupling reactions.
Annulation Reactions Leading to Fused Heterocyclic Systems
Annulation reactions, which involve the formation of a new ring fused to the indole scaffold, are a common strategy for building molecular complexity. For "this compound," one could envision reactions that utilize the C2-chloro and C3-carbonitrile functionalities. For instance, reaction with a binucleophilic reagent could potentially lead to the formation of a new heterocyclic ring fused at the 2,3-position of the indole. However, no specific examples of such reactions for this compound have been reported.
Stereoselective Derivatization
Achieving stereoselectivity in the derivatization of "this compound" would likely require the use of chiral catalysts or auxiliaries. Reactions could be designed to introduce chiral centers at various positions, for example, through asymmetric reduction of the acetyl group or stereoselective additions across the indole double bond. There is currently no published research detailing stereoselective derivatization of this specific compound.
Preparation of Advanced Indole Scaffolds
The preparation of advanced indole scaffolds from "this compound" would involve multistep synthetic sequences to introduce further functional groups and build upon the existing framework.
Synthesis of Polyfunctional Indoles
The synthesis of polyfunctional indoles from "this compound" could theoretically be achieved through sequential modification of its functional groups. For example, the N-acetyl group could be hydrolyzed, the C2-chloro group could be displaced by various nucleophiles, and the C3-carbonitrile could be hydrolyzed to a carboxylic acid or reduced to an amine. This would yield a highly functionalized indole core amenable to further diversification.
| Potential Functional Group Transformation | Reagents and Conditions (Hypothetical) | Resulting Functionality |
| N-Deacetylation | Acid or base hydrolysis | N-H indole |
| C2-Substitution | Nucleophilic aromatic substitution (e.g., with amines, alkoxides) | C2-amino, C2-alkoxy indoles |
| C3-Carbonitrile Hydrolysis | Acid or base hydrolysis | C3-carboxylic acid or amide |
| C3-Carbonitrile Reduction | Reducing agents (e.g., LiAlH4) | C3-aminomethyl group |
Construction of Divergent Indole Derivatives
Divergent synthesis strategies starting from "this compound" would aim to produce a library of structurally diverse indole derivatives from a common intermediate. This could be achieved by subjecting the molecule to a variety of reaction conditions that selectively target one of its functional groups, leading to different product scaffolds. The lack of experimental data prevents the presentation of specific divergent synthetic routes.
Strategic Employment in Total Synthesis Methodologies (Non-natural products for method development)
The utility of "this compound" in the context of total synthesis methodology for non-natural products would be to serve as a versatile starting material for the development of new synthetic methods. Its unique combination of functional groups could be exploited to test the scope and limitations of new chemical transformations. To date, no total synthesis methodologies employing this specific compound have been described in the scientific literature.
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through various NMR experiments, including ¹H, ¹³C, and 2D NMR, the precise connectivity and spatial arrangement of atoms within 1-Acetyl-2-chloroindole-3-carbonitrile can be established.
¹H NMR spectroscopy provides information about the chemical environment of protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring and the methyl protons of the acetyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are indicative of their electronic environment and proximity to neighboring protons.
¹³C NMR spectroscopy complements ¹H NMR by providing insight into the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal, with its chemical shift dependent on its hybridization and the nature of its substituents. Key signals would include those for the carbonyl carbon of the acetyl group, the nitrile carbon, and the carbons of the indole ring.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, further confirming the structural assignment.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Specific experimental data for this compound is not available in the public domain. The following table represents expected chemical shifts based on the analysis of similar indole derivatives.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O (acetyl) | - | ~168 |
| CH₃ (acetyl) | ~2.7 (s, 3H) | ~24 |
| C2-Cl | - | ~125 |
| C3-CN | - | ~90 |
| CN | - | ~115 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques used to identify the functional groups present in a molecule. researchgate.net These methods are based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the acetyl carbonyl (C=O) stretching, the nitrile (C≡N) stretching, and the C-Cl stretching, as well as vibrations associated with the aromatic indole ring. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C bonds of the aromatic system.
Table 2: Expected Vibrational Frequencies for this compound Specific experimental data is not available. The data below is based on characteristic frequencies for the respective functional groups.
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
|---|---|---|
| C=O (Acetyl) | 1700-1720 | 1700-1720 |
| C≡N (Nitrile) | 2220-2260 | 2220-2260 |
| C-Cl | 600-800 | 600-800 |
| Aromatic C=C | 1450-1600 | 1450-1600 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
For this compound (C₁₁H₇ClN₂O), the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element. The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.
Table 3: Mass Spectrometry Data for this compound Calculated theoretical values.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₇ClN₂O |
| Monoisotopic Mass | 218.0247 g/mol |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. researchgate.net This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the elemental composition of the synthesized compound.
Table 4: Elemental Analysis Data for this compound (C₁₁H₇ClN₂O) Theoretical values based on the molecular formula.
| Element | Theoretical % |
|---|---|
| Carbon (C) | 60.43 |
| Hydrogen (H) | 3.23 |
| Chlorine (Cl) | 16.21 |
| Nitrogen (N) | 12.81 |
X-Ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.
An X-ray crystal structure of this compound would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While X-ray crystallographic data for this specific compound is not currently available in open-access crystallographic databases, its determination would be the ultimate proof of its structure.
Table 5: List of Compounds
| Compound Name |
|---|
| This compound |
| Isatin |
| N-acetylisatin |
| 3-chloroindole |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which in turn governs its stability, geometry, and reactivity.
For 1-acetyl-2-chloroindole-3-carbonitrile, these calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a variety of electronic properties and reactivity descriptors can be calculated. Key descriptors include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The distribution of these orbitals on the molecule highlights the specific atoms most likely to participate in chemical reactions.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical hardness. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), offering a clear guide to intermolecular interactions and reaction sites. nanobioletters.com
The following table illustrates the type of data that would be generated from such a study.
Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound Note: This data is illustrative and not derived from actual experimental or computational results.
| Parameter | Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available orbital for accepting electrons; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | A relatively large gap suggests good kinetic stability. |
| Electronegativity (χ) | 3.85 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.65 | Correlates with resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 2.80 eV | A quantitative measure of the molecule's electrophilic nature. |
Density Functional Theory (DFT) for Reaction Mechanism Prediction and Energetics
Density Functional Theory (DFT) is a highly popular quantum mechanical modeling method used to investigate the properties of many-electron systems. nanobioletters.com It is particularly valuable for studying reaction mechanisms because it offers a good balance between computational cost and accuracy. nanobioletters.commdpi.comresearchgate.net
When applied to this compound, DFT calculations can be used to:
Map Potential Energy Surfaces: By calculating the energy of the system for various arrangements of atoms, DFT can map the potential energy surface of a chemical reaction. This map reveals the most likely pathway from reactants to products.
Identify Transition States: The highest point on the lowest-energy reaction pathway corresponds to the transition state. DFT is used to locate the precise geometry of this transient species.
Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy, a critical factor that determines the rate of a reaction. Comparing the activation energies of different possible reaction pathways allows for the prediction of the major product. nanobioletters.com
For instance, DFT could be used to model the nucleophilic substitution of the chlorine atom at the C2 position of the indole (B1671886) ring, predicting the energy barrier for the reaction and the stability of the resulting products.
Table 2: Hypothetical DFT-Calculated Energy Profile for a Substitution Reaction Note: This data is illustrative and not derived from actual experimental or computational results.
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State | +18.5 | +20.1 |
| Intermediate | -5.2 | -4.8 |
| Products | -12.7 | -11.9 |
Conformational Analysis and Molecular Dynamics Simulations
While the indole ring system is largely planar, the acetyl group at the N1 position can rotate. Conformational analysis is used to identify the different spatial arrangements (conformers) of a molecule and determine their relative stabilities. This is typically done by systematically rotating a specific bond (e.g., the N-C bond of the acetyl group) and calculating the potential energy at each step.
Molecular Dynamics (MD) simulations provide a more dynamic picture of molecular behavior. An MD simulation models the movement of every atom in the molecule (and often surrounding solvent molecules) over time by solving Newton's equations of motion. These simulations can reveal:
Conformational Flexibility: How the molecule flexes, bends, and rotates at a given temperature.
Dominant Conformations: The most frequently occurring shapes of the molecule in a solution.
Solvent Effects: How the molecule interacts with solvent molecules and how this affects its conformation and dynamics.
Structural Stability: MD simulations can assess the stability of different conformations and predict how the structure might change over time scales ranging from picoseconds to microseconds.
An MD simulation of this compound would provide insight into the preferred orientation of the N-acetyl group relative to the indole plane and how this might influence its interaction with other molecules.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound.
NMR Chemical Shifts: Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. mdpi.comnih.govliverpool.ac.uk These predicted shifts are then compared to experimental spectra to aid in peak assignment and structure verification. The accuracy of these predictions has improved significantly, with modern methods often achieving a mean absolute error of less than 0.10 ppm for ¹H shifts. nih.gov
Vibrational Frequencies: The same quantum chemical methods can be used to calculate the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in an Infrared (IR) and Raman spectrum. This allows for the assignment of experimental peaks to specific molecular motions (e.g., C=O stretch, C-Cl stretch, C≡N stretch).
Table 3: Hypothetical Comparison of Experimental and Predicted ¹H NMR Chemical Shifts for this compound Note: This data is illustrative and not derived from actual experimental or computational results.
| Proton | Predicted Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |
| H4 (indole) | 7.85 | 7.82 | 0.03 |
| H5 (indole) | 7.42 | 7.39 | 0.03 |
| H6 (indole) | 7.35 | 7.31 | 0.04 |
| H7 (indole) | 8.15 | 8.18 | -0.03 |
| CH₃ (acetyl) | 2.70 | 2.68 | 0.02 |
Molecular Modeling for Ligand-Receptor Interactions (Purely theoretical, not biological application)
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor). nih.govjocpr.comwalisongo.ac.id In a purely theoretical context, this can be used to study the non-covalent interaction patterns of this compound with a hypothetical binding pocket.
The process involves:
Generating a 3D model of this compound.
Defining a theoretical binding site or "receptor" with specific chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic patches, aromatic rings).
Using a docking algorithm to systematically sample different positions and orientations of the ligand within the binding site.
Evaluating each "pose" using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
Table 4: Hypothetical Molecular Docking Results into a Theoretical Binding Site Note: This data is illustrative and not derived from actual experimental or computational results.
| Parameter | Value | Description |
| Binding Energy | -7.2 kcal/mol | An estimate of the binding affinity; more negative values suggest stronger binding. |
| Key Interactions | Hydrogen bond | The nitrogen of the nitrile group acts as an acceptor. |
| π-π Stacking | The indole ring interacts with an aromatic residue in the site. | |
| Halogen Bond | The chlorine atom interacts with an electron-rich region. | |
| Hydrophobic | The acetyl methyl group occupies a hydrophobic pocket. |
Conclusion and Future Research Directions in 1 Acetyl 2 Chloroindole 3 Carbonitrile Chemistry
Summary of Current Synthetic Accessibility and Reactivity Insights
The synthesis of 1-Acetyl-2-chloroindole-3-carbonitrile likely involves a multi-step process, leveraging established methodologies in indole (B1671886) functionalization. The indole scaffold is a prominent feature in many biologically active compounds, leading to extensive research into its synthesis and modification. nih.govresearchgate.netsci-hub.se
Synthetic Accessibility: The construction of the core indole structure can be achieved through various classic methods, which could then be followed by targeted functionalization. Key steps would likely include:
N-Acetylation: The introduction of the acetyl group at the N1 position is a common transformation in indole chemistry. This is typically achieved by treating the indole with acetyl chloride or acetic anhydride. researchgate.net
Chlorination at C2: Selective chlorination of the indole ring at the C2 position can be challenging. However, methods involving reagents like N-chlorosuccinimide (NCS) or other electrophilic chlorine sources are often employed. The presence of other substituents on the indole ring can influence the regioselectivity of this reaction.
Cyanation at C3: The introduction of a nitrile group at the C3 position is a well-established modification of the indole ring. nih.gov This can be accomplished through various cyanating agents, and the reactivity of the C3 position is often enhanced by the existing substituents.
Reactivity Insights: The reactivity of this compound is dictated by the interplay of its functional groups:
The N-acetyl group acts as an electron-withdrawing group, which can influence the aromaticity and reactivity of the indole ring system. It also serves as a protecting group in certain reactions.
The chlorine atom at the C2 position is a potential site for nucleophilic substitution reactions. This allows for the introduction of a wide range of other functional groups, making it a valuable synthetic handle. researchgate.net
The carbonitrile group at the C3 position is also electron-withdrawing and can participate in various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.
The combination of these functional groups makes this compound a versatile intermediate for the synthesis of more complex indole derivatives.
Unexplored Reaction Pathways and Synthetic Opportunities
The unique substitution pattern of this compound opens up several unexplored reaction pathways and synthetic opportunities. Future research could focus on:
Cross-coupling reactions: The C2-chloro substituent provides a prime opportunity for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This would enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of novel indole derivatives.
Transformations of the nitrile group: Exploring the diverse reactivity of the nitrile group could lead to the synthesis of various heterocyclic systems fused to the indole core.
Derivatization of the acetyl group: Modification of the N-acetyl group could be explored to fine-tune the electronic properties and biological activity of the resulting compounds.
Potential for Developing Novel Catalytic Systems for Transformations
The development of novel catalytic systems could significantly enhance the efficiency and selectivity of reactions involving this compound. Research in this area could focus on:
Regioselective C-H functionalization: While the existing functional groups direct reactivity to some extent, the development of catalysts for the selective functionalization of other positions on the indole ring (C4, C5, C6, C7) would be highly valuable. bioengineer.orgnews-medical.net
Asymmetric catalysis: For the synthesis of chiral indole derivatives, the development of asymmetric catalytic systems for reactions involving this compound would be a significant advancement.
Integration of Computational Design with Synthetic Efforts
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure and reactivity of this compound. nih.gov This understanding can guide synthetic efforts by:
Predicting reaction outcomes: Computational modeling can help predict the feasibility and selectivity of proposed reaction pathways.
Designing novel catalysts: Computational methods can be used to design catalysts with improved activity and selectivity for specific transformations.
Understanding reaction mechanisms: In-silico studies can elucidate the mechanisms of complex reactions, aiding in the optimization of reaction conditions.
The synergy between computational design and experimental synthesis will be crucial for unlocking the full potential of this compound as a synthetic building block.
Role in Advanced Organic Synthesis Methodologies
This compound has the potential to play a significant role in advanced organic synthesis methodologies. Its utility as a versatile intermediate could be harnessed in:
Diversity-oriented synthesis: The multiple functional groups on the molecule allow for divergent synthetic pathways, leading to the rapid generation of diverse compound libraries for biological screening.
Total synthesis of natural products: The functionalized indole core of this compound could serve as a key building block in the total synthesis of complex indole alkaloids and other natural products. researchgate.net
Development of novel synthetic methods: The unique reactivity of this compound could inspire the development of new synthetic transformations and strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
